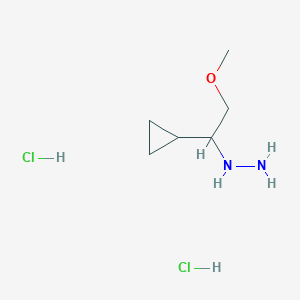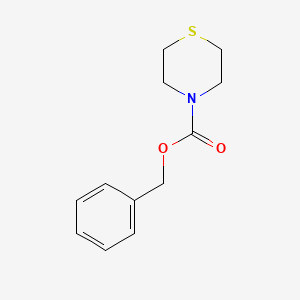![molecular formula C15H7ClF3N5OS B2695504 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303150-41-6](/img/structure/B2695504.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is an organic compound that combines elements of pyridine, triazolopyrimidine, and furan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through multi-step reactions involving:
Starting materials: : Typically involving chlorinated pyridine and furan derivatives.
Reaction intermediates: : Formed through nucleophilic substitution and cyclization reactions.
Conditions: : Utilizing solvents like DMF, catalysts like palladium, and maintaining specific temperatures and pH levels to facilitate each step of the synthesis.
Industrial Production Methods:
On an industrial scale, production may involve:
Bulk synthesis: : Using large-scale reactors and automated processes to ensure consistency and purity.
Purification: : Employing techniques such as recrystallization and chromatography to isolate the desired compound.
Quality control: : Rigorous testing to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: : Potentially transforming the sulfanyl group to sulfoxides or sulfones.
Reduction: : Reducing agents might convert certain functional groups within the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions:
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Like lithium aluminum hydride (LiAlH4).
Catalysts: : Palladium, platinum, or nickel catalysts for facilitating hydrogenation reactions.
Major Products:
The reactions yield various derivatives, potentially altering the compound's pharmacological properties or enhancing its reactivity for further applications.
Wissenschaftliche Forschungsanwendungen
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine has extensive applications in research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential bioactive properties, such as antimicrobial or anticancer activities.
Medicine: : Explored for its therapeutic potential, possibly as an enzyme inhibitor or receptor modulator.
Industry: : Applied in materials science, potentially contributing to the development of new polymers or coatings.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves:
Molecular targets: : Interaction with specific enzymes, receptors, or proteins within biological systems.
Pathways: : Modulating signaling pathways or biochemical processes, leading to the desired therapeutic or bioactive outcomes.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to:
Structural differences: : Variations in functional groups or molecular geometry.
Activity profiles: : Different bioactivity or reactivity under specific conditions.
Similar compounds: : Compounds like 2-{[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine, which share similar backbones but differ in halogen or heterocyclic substitutions.
Hope you find this in-depth look at this compound enlightening!
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N5OS/c16-9-6-8(15(17,18)19)7-21-12(9)26-14-22-13-20-4-3-10(24(13)23-14)11-2-1-5-25-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCTAQSHVPDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Oxolan-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695425.png)


![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2695434.png)
![methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695435.png)
![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695436.png)

![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)

![3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2695444.png)
